![molecular formula C10H7F2NO B11901994 2-(Difluoromethyl)-3-hydroxyquinoline CAS No. 1261770-91-5](/img/structure/B11901994.png)
2-(Difluoromethyl)-3-hydroxyquinoline
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Overview
Description
2-(Difluoromethyl)-3-hydroxyquinoline is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, with a difluoromethyl group and a hydroxyl group attached to it. The presence of the difluoromethyl group imparts unique electronic properties to the molecule, making it a valuable target for various chemical and biological studies.
Preparation Methods
The synthesis of 2-(Difluoromethyl)-3-hydroxyquinoline can be achieved through several synthetic routes. One common method involves the difluoromethylation of quinoline derivatives. This process typically employs difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the quinoline core . Industrial production methods may involve large-scale difluoromethylation processes, utilizing efficient catalytic systems to ensure high yields and purity of the final product.
Chemical Reactions Analysis
2-(Difluoromethyl)-3-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: The quinoline core can be reduced under specific conditions to yield tetrahydroquinoline derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Cross-Coupling: The compound can undergo cross-coupling reactions with various organometallic reagents to form complex quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Difluoromethyl)-3-hydroxyquinoline has a wide range of applications in scientific research:
Biology: The compound’s unique electronic properties make it a useful probe in biological studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-3-hydroxyquinoline exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors . This interaction can modulate the activity of these proteins, leading to various biological effects. The pathways involved often include inhibition or activation of specific enzymes, altering cellular processes and signaling pathways.
Comparison with Similar Compounds
2-(Difluoromethyl)-3-hydroxyquinoline can be compared with other similar compounds, such as:
2-(Trifluoromethyl)-3-hydroxyquinoline: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to different electronic properties and reactivity.
3-Hydroxyquinoline: Lacks the difluoromethyl group, making it less electron-rich and potentially less reactive in certain chemical reactions.
2-(Difluoromethyl)quinoline: Lacks the hydroxyl group, which can affect its solubility and hydrogen-bonding capabilities.
The uniqueness of this compound lies in the combination of the difluoromethyl and hydroxyl groups, which impart distinct electronic and chemical properties to the molecule .
Biological Activity
2-(Difluoromethyl)-3-hydroxyquinoline is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- CAS Number : 1261770-91-5
- Molecular Formula : C10H8F2N2O
- Molecular Weight : 210.18 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer and antimicrobial properties. Its structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties, particularly through:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.
- Inhibition of Tumor Growth : In vivo studies demonstrated that it could inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent against various cancers.
Antimicrobial Activity
Studies have reported the antimicrobial efficacy of this compound against a range of pathogens, including:
- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
- Fungi : Exhibits antifungal activity against common strains.
The mechanisms through which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : The compound can generate ROS, leading to oxidative stress in cells, which is a pathway for inducing apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The presence of the difluoromethyl group enhances lipophilicity and bioavailability, which are critical for effective cellular uptake.
Key Findings from SAR Studies
- Fluorine Substitution : The introduction of fluorine atoms increases the compound's potency by enhancing its interaction with biological targets.
- Hydroxyl Group Positioning : The positioning of the hydroxyl group on the quinoline ring is essential for maintaining activity, as it participates in hydrogen bonding with target proteins.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Cancer Treatment Study :
- A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 30 µM) compared to control groups.
-
Antimicrobial Efficacy Study :
- In vitro testing showed that this compound had minimum inhibitory concentrations (MIC) as low as 5 µg/mL against resistant bacterial strains.
Properties
CAS No. |
1261770-91-5 |
---|---|
Molecular Formula |
C10H7F2NO |
Molecular Weight |
195.16 g/mol |
IUPAC Name |
2-(difluoromethyl)quinolin-3-ol |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)9-8(14)5-6-3-1-2-4-7(6)13-9/h1-5,10,14H |
InChI Key |
DCCORTUTWSIJPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(F)F)O |
Origin of Product |
United States |
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